molecular formula C21H24N2O4 B11128037 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11128037
M. Wt: 368.4 g/mol
InChI Key: PFXQSSYFQYTGFE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide is a complex organic compound with a molecular formula of C20H24N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole derivative reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Lacks the indole group, which may result in different biological activities and chemical properties.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide:

The uniqueness of this compound lies in its combination of the indole and dimethoxyphenyl groups, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C21H24N2O4/c1-25-17-8-7-15(13-19(17)27-3)9-11-22-20(24)14-23-12-10-16-5-4-6-18(26-2)21(16)23/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,22,24)

InChI Key

PFXQSSYFQYTGFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C(=CC=C3)OC)OC

Origin of Product

United States

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